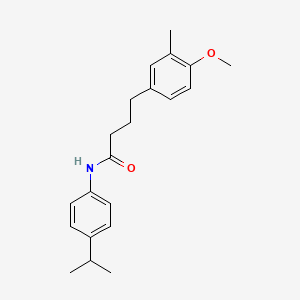
4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, commonly known as OPB-9195, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. OPB-9195 is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases (CAs), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs).
作用机制
The mechanism of action of OPB-9195 involves the inhibition of the enzymatic activity of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, and their inhibition has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. MMPs are enzymes that play a crucial role in tissue remodeling and have been implicated in various diseases, including cancer, arthritis, and cardiovascular disease.
Biochemical and Physiological Effects
OPB-9195 has been shown to exhibit potent inhibitory activity against several enzymes, including 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. The inhibition of these enzymes has been shown to have various biochemical and physiological effects. For example, the inhibition of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide has been shown to decrease intraocular pressure, while the inhibition of HDACs has been shown to induce apoptosis in cancer cells. The inhibition of MMPs has been shown to decrease tumor growth and metastasis in various cancer models.
实验室实验的优点和局限性
OPB-9195 has several advantages for use in lab experiments. The compound is commercially available from various chemical suppliers, and its synthesis has been described in several scientific publications. The compound has been extensively studied for its potential use in various scientific research applications, and its inhibitory activity against several enzymes has been well characterized. However, there are also some limitations to the use of OPB-9195 in lab experiments. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for the study of OPB-9195. One potential direction is the development of more potent and selective inhibitors of 4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide, HDACs, and MMPs. Another potential direction is the investigation of the pharmacokinetic properties of OPB-9195 in vivo, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of OPB-9195 in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy. Finally, the potential use of OPB-9195 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders, should be investigated.
合成方法
The synthesis of OPB-9195 involves the reaction of N-phenylbenzenesulfonamide with pyrrolidine-2,5-dione in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure OPB-9195. The synthesis of OPB-9195 has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学研究应用
OPB-9195 has been extensively studied for its potential use in various scientific research applications. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases (4-(2-oxo-1-pyrrolidinyl)-N-phenylbenzenesulfonamide), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs). These enzymes play important roles in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, arthritis, and osteoporosis.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16-7-4-12-18(16)14-8-10-15(11-9-14)22(20,21)17-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXWZCCXWVJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)

![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)

![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)



![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)